N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Description

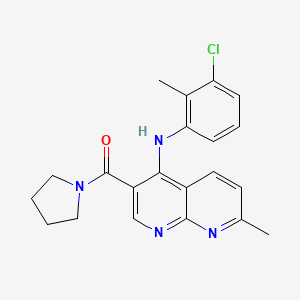

N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a pyrrolidine-1-carbonyl group at position 3, a methyl group at position 7, and a 3-chloro-2-methylphenylamine moiety at position 4.

Properties

IUPAC Name |

[4-(3-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c1-13-8-9-15-19(25-18-7-5-6-17(22)14(18)2)16(12-23-20(15)24-13)21(27)26-10-3-4-11-26/h5-9,12H,3-4,10-11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYCDCVBZZCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C(=CC=C3)Cl)C)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the pyrrolidine ring, and the attachment of the chlorinated methylphenyl group. Common synthetic routes may involve:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

Attachment of the Chlorinated Methylphenyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be employed to introduce additional functional groups.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

Biological Studies: It can be used to study various biological processes and interactions due to its ability to interact with different molecular targets.

Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: L968-0094 (N-(4-CHLORO-2-FLUOROPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE)

The most structurally similar compound identified is L968-0094 (IUPAC name: N-(4-chloro-2-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine) . Below is a detailed comparison:

Table 1: Structural and Substituent Comparison

Implications of Substituent Variations

Aromatic Ring Substituents: Chlorine Position: The target compound’s chlorine at the meta position (C3) versus L968-0094’s para (C4) chlorine may alter electronic distribution and steric interactions. Para-substituted chlorines often enhance resonance effects, while meta substituents can influence dipole moments and binding pocket compatibility . Ortho Substituent: The methyl group in the target compound versus fluorine in L968-0094 at the ortho position (C2) impacts lipophilicity and steric bulk.

Biological Activity Considerations :

While specific activity data for the target compound is unavailable, structural analogs like L968-0094 are typically employed in high-throughput screening for kinase or protease inhibition. The pyrrolidine carbonyl group likely serves as a hydrogen-bond acceptor, while the naphthyridine core facilitates π-π stacking. The fluorine in L968-0094 may improve metabolic stability compared to the methyl group in the target compound .

Synthetic and Pharmacokinetic Profiles: Molecular Weight: The target compound (MW: ~395.9 g/mol) is slightly heavier than L968-0094 (MW: ~392.8 g/mol), which may influence bioavailability.

Biological Activity

N-(3-Chloro-2-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a derivative of the 1,8-naphthyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are known for their broad spectrum of biological activities. They exhibit antimicrobial , antiviral , anticancer , anti-inflammatory , and analgesic properties. Additionally, these compounds have shown potential in treating neurological disorders and other conditions such as tuberculosis and cancer .

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives possess significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate minimal inhibitory concentrations (MIC) against various bacterial strains. The compound in focus has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), exhibiting promising anti-tubercular activity with MIC values as low as 0.19 μM against Mtb H37Rv and even lower against multidrug-resistant strains .

Anticancer Activity

The anticancer potential of naphthyridine derivatives is well-documented. Various studies have reported that these compounds induce apoptosis in cancer cells through different mechanisms, including DNA intercalation and modulation of apoptotic pathways. The specific compound has been tested against several cancer cell lines, showing cytotoxic effects with IC50 values indicating potent activity .

Anti-inflammatory and Analgesic Effects

Naphthyridine derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. These effects contribute to their analgesic capabilities, making them candidates for pain management therapies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease processes, such as InhA in mycobacterial infections.

- DNA Interaction : Many naphthyridine derivatives intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways involved in cell survival and apoptosis, enhancing its anticancer efficacy .

Case Studies

Several studies have highlighted the biological activity of naphthyridine derivatives:

- Anti-tubercular Activity : A study demonstrated that a related naphthyridine derivative had an MIC value of 0.25 ± 0.04 μg/mL against Mtb H37Rv, showcasing its potential in treating tuberculosis .

- Cytotoxicity Against Cancer Cells : Another research effort revealed that a structurally similar compound exhibited significant cytotoxicity against lung cancer cell lines with IC50 values ranging from 10 to 15 μg/mL .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC = 0.19 μM against Mtb H37Rv |

| Anticancer | Induction of apoptosis | IC50 = 10–15 μg/mL for lung cancer |

| Anti-inflammatory | Cytokine inhibition | Reduced inflammation markers |

| Analgesic | Pain pathway modulation | Effective in pain models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.